

# Application Notes and Protocols: Leaching of Phthalates from PVC Medical Devices

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## Compound of Interest

Compound Name: *Dihexyl phthalate*

Cat. No.: B7779826

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**DISCLAIMER:** The following information primarily pertains to Di(2-ethylhexyl) phthalate (DEHP), the most extensively studied and historically prevalent phthalate plasticizer in PVC medical devices. Data on **Dihexyl phthalate** (DHP) is limited; therefore, DEHP is used as the primary subject of these notes as a representative compound of high concern for leaching from medical products.

## Introduction

Polyvinyl chloride (PVC) is a versatile polymer widely used in the manufacturing of medical devices due to its flexibility, durability, and cost-effectiveness. To achieve the necessary softness for applications like intravenous (IV) bags, blood bags, and tubing, plasticizers are added in significant quantities, often representing 30-40% of the product's weight.[1][2] Di(2-ethylhexyl) phthalate (DEHP) has been the most common of these plasticizers.[1][3] A critical issue with plasticized PVC is that DEHP is not chemically bound to the polymer matrix and can leach into solutions, such as drugs, blood products, and nutrition formulas, that come into contact with the device.[2][4] This migration poses a potential health risk to patients, especially vulnerable populations like neonates who may receive prolonged exposure through multiple medical interventions.[1]

These application notes provide researchers, scientists, and drug development professionals with a summary of quantitative leaching data, detailed experimental protocols for assessing phthalate migration, and an overview of the toxicological pathways affected by DEHP exposure.

## Quantitative Analysis of Phthalate Leaching

The extent of DEHP leaching is influenced by several factors, including the type of medical device, the lipophilicity of the contacting fluid, temperature, and contact duration.[1][5]

Table 1: DEHP Leaching from Various PVC Medical Devices

Medical Device Category	Specific Item	Leached DEHP Amount	Contact/Test Conditions	Citation
Respiratory Support	Neonatal expiratory filter set	54,600 µg	60-minute contact with ethanol/water simulant	[6]
Respiratory support and filter (median)	6,560 µg	60-minute contact with ethanol/water simulant	[6]	
Dialysis Equipment	Peritoneal dialysis set (bags and tubing)	31-34% of material weight	Material composition analysis	[5][7]
IV & Transfusion Bags	Blood bags	0.7 mg/kg weight/time (highest among blood products)	Leaching into blood products	[5]
PVC Infusion Bags	3.72 µg/dm <sup>3</sup>	Leaching into stored peritoneal dialysis solution	[5][7]	
General Tubing	PVC Tubing	51.67 ± 3.63 µg/mL	1-hour contact	[8]

Table 2: Influence of Contact Fluid on DEHP Leaching from PVC Films

Contact Fluid	Temperature	Contact Time	Leached DEHP (ppm)	Citation	
Aqueous Solutions	-20°C to 121°C	Up to 1 week	Not Detected	[9]	
Organic Solvents					
90% Ethanol	Room Temp	24 hours	Not Detected	[9]	
Room Temp	72 hours	4.17	[9]		
Room Temp	1 week	11.8	[9]		
100% Ethanol	Room Temp	72 hours	11.5		[9]
Lipids					
Olive Oil	25°C	1 week	Not Detected	[9]	
Olive Oil	121°C	Not specified	Detected (low amount)	[9]	
Lipid Emulsions	32°C and 37°C	6 hours (dynamic infusion)	May exceed 20-48 µg/kg/day exposure limit for neonates	[10]	

Table 3: Effect of Environmental Conditions on DEHP Leaching

Condition	PVC Source	Medium	Effect on Leaching	Citation
Temperature	PVC Tubing	Polysorbate 80 solution	Diffusion coefficient increased from $9.1 \times 10^{-10}$ cm <sup>2</sup> /min at 5°C to $156.0 \times 10^{-10}$ cm <sup>2</sup> /min at 40°C	[5]
Agitation	PVC Microplastics	Aqueous solution	Turbulence/shaking increases the leaching rate by reducing the aqueous boundary layer	[11]
UV Irradiation	PVC Sheet	Drug solvent	UV irradiation on one side of the sheet decreased migration by nearly 50%	[12]
Storage Time	PVC Bags	Amino acid solutions	Leaching from PVC gradually increased over a 1-year period	[8]

## Experimental Protocols for Leaching Assessment

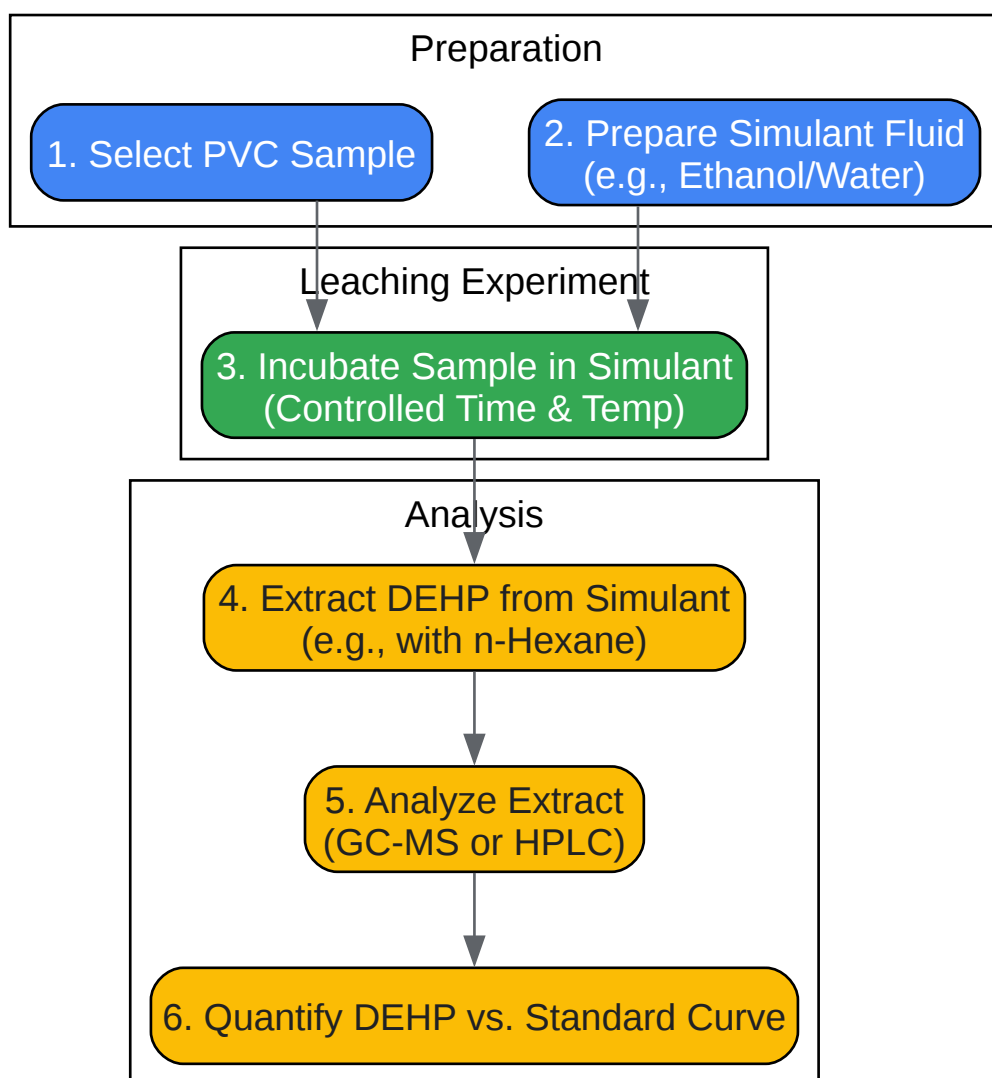
Reliable quantification of leached phthalates is crucial for risk assessment. The following protocols outline common methodologies for sample preparation, extraction, and analysis.

### Protocol 2.1: General Workflow for Leaching Analysis

This protocol provides a standard workflow for determining the amount of DEHP that has leached from a PVC medical device into a liquid.

## Methodology

- **Sample Selection:** Select the PVC medical device or a representative portion of it (e.g., a section of tubing, a piece of an IV bag).
- **Simulant Fluid Preparation:** Prepare a simulant fluid appropriate for the intended clinical use. An ethanol/water mixture is a common simulant for blood.<sup>[13]</sup> For lipid-soluble drugs or parenteral nutrition, a lipid emulsion is more suitable.<sup>[10]</sup>
- **Incubation:** Submerge the PVC sample in the simulant fluid in a clean glass container (to avoid background phthalate contamination) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 24, or 72 hours).<sup>[9][10]</sup> Dynamic flow conditions can be used to better simulate clinical use.<sup>[10]</sup>
- **Extraction:** After incubation, remove the PVC sample. Extract the DEHP from the simulant fluid using a lipophilic solvent like n-hexane.<sup>[7][14]</sup>
- **Analysis:** Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).<sup>[7][9]</sup>
- **Quantification:** Determine the concentration of DEHP by comparing the sample's peak area to a standard calibration curve.<sup>[9]</sup>



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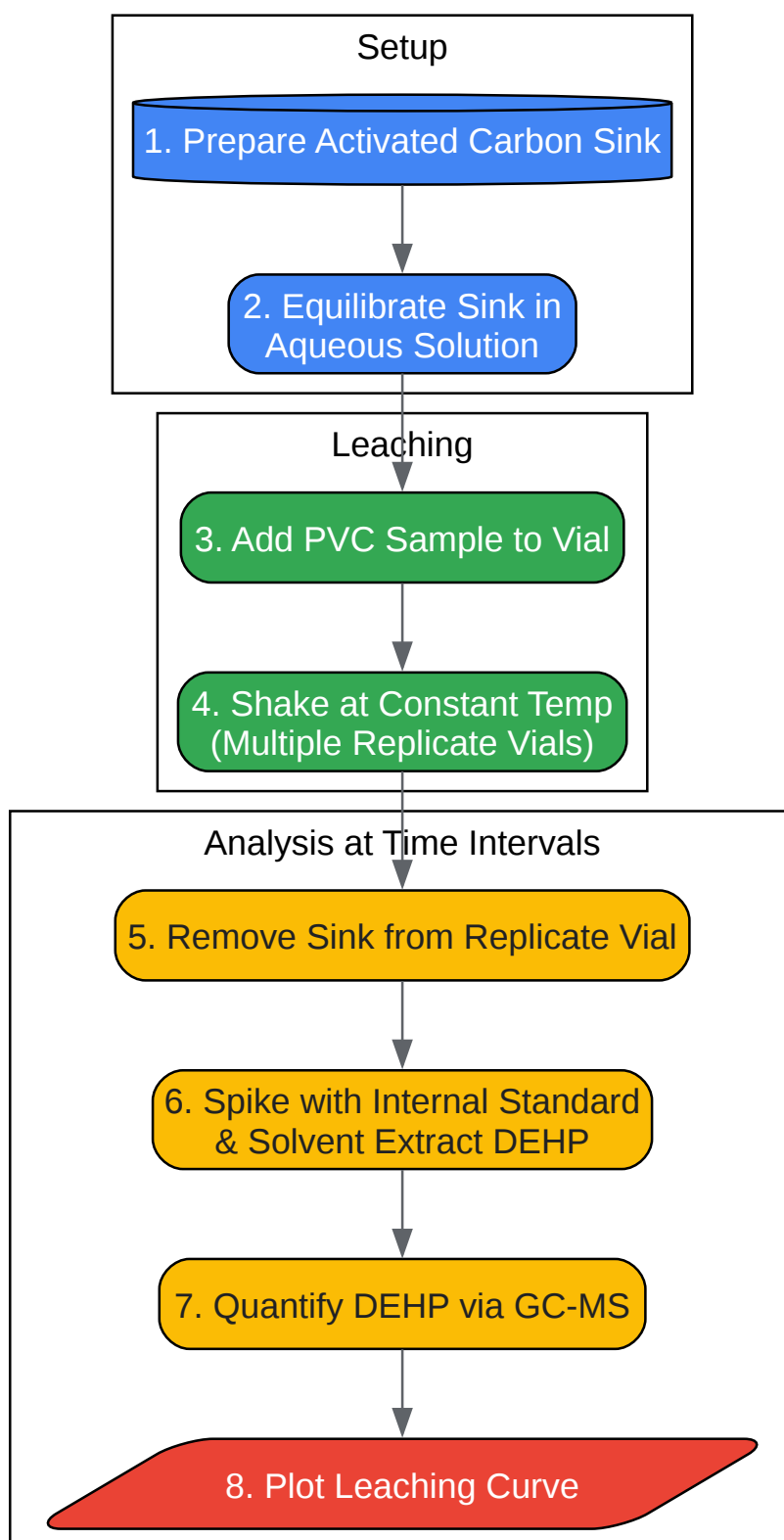
**Figure 1.** General workflow for DEHP leaching analysis.

## Protocol 2.2: Infinite Sink Method for Aqueous Leaching

Investigating the leaching of hydrophobic compounds like DEHP into aqueous environments is challenging. The "infinite sink" method provides a robust way to measure leaching kinetics by continuously removing the leached compound from the aqueous phase, thus maintaining a high concentration gradient.<sup>[14][15][16]</sup>

Methodology

- Sink Preparation: Prepare an "infinite sink" by packing a small amount (e.g., 10 mg) of high-surface activated carbon powder into a filter paper.[\[15\]](#)
- Equilibration: Place the sink into a glass vial containing an aqueous solution (e.g., 1 mM KCl) and shake for at least 12 hours to allow equilibration.[\[15\]](#)
- Leaching Initiation: Add a known quantity of the PVC material (e.g., PVC pellets) to the vial. [\[15\]](#) Place the vial on a horizontal shaker at a constant speed and temperature, protected from light.[\[15\]](#)
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 3, 5, 9, 16, 30, 50 days), remove the infinite sink from a replicate vial.[\[14\]](#)
- Extraction: Spike the removed sink with a deuterated internal standard (DEHP-d4). Dry the sink and perform an accelerated solvent extraction using n-hexane.[\[17\]](#)
- Analysis: Analyze the extract via GC-MS to quantify the mass of DEHP captured by the sink at each time point.[\[14\]](#) This data is used to model the leaching kinetics.



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**Figure 2.** Workflow for the infinite sink leaching method.



## Protocol 2.3: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for quantifying DEHP.<sup>[7]</sup>

### Methodology

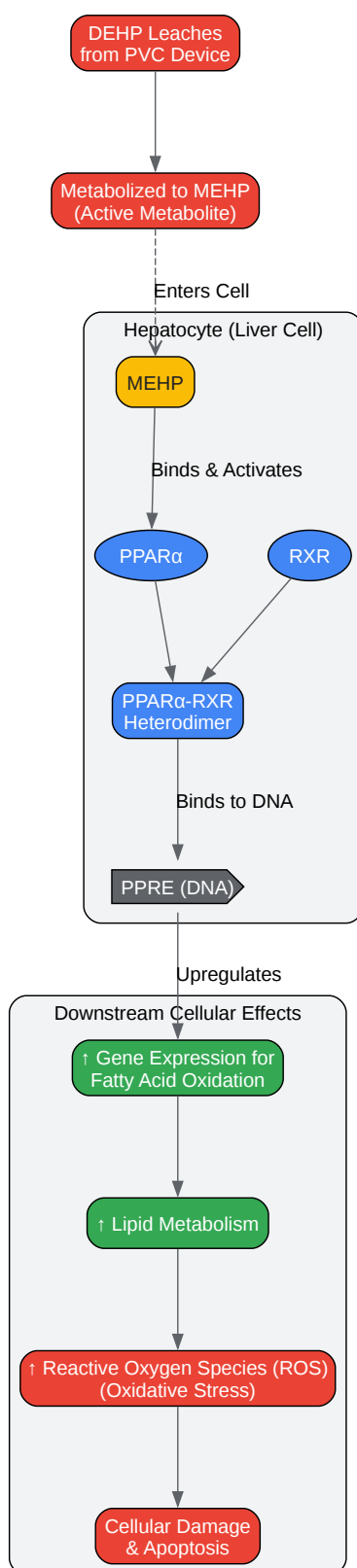
- **Instrument Setup:** Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or equivalent).
- **Injection:** Operate the injector in splitless mode to maximize sensitivity.<sup>[7]</sup>
- **Chromatographic Separation:** Use a temperature program to separate DEHP from other components in the extract. A typical program might start at a lower temperature and ramp up to around 300°C.
- **Mass Spectrometry:** Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity. The primary quantification ion for DEHP is typically  $m/z$  149.<sup>[7]</sup>
- **Calibration:** Prepare a series of DEHP standard solutions of known concentrations (e.g., 0.1 to 200 µg/mL) in n-hexane.<sup>[13]</sup> Analyze these standards to create a linear calibration curve.
- **Sample Analysis:** Inject the extracted sample and integrate the peak area for the  $m/z$  149 ion. Calculate the DEHP concentration in the sample by comparing its peak area to the calibration curve.

## Toxicological Impact and Signaling Pathways

DEHP is classified as an endocrine-disrupting chemical and is recognized for its reproductive and developmental toxicity.<sup>[9][18]</sup> The primary mechanism of action, particularly for liver toxicity observed in rodent studies, involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).<sup>[18][19]</sup>

**PPAR $\alpha$  Activation Pathway** DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is the primary active metabolite.<sup>[20]</sup> MEHP acts as a ligand for PPAR $\alpha$ , a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.<sup>[19][21]</sup>

- Activation: MEHP enters the cell and binds to PPAR $\alpha$ .
- Dimerization: The activated PPAR $\alpha$  forms a heterodimer with the Retinoid X Receptor (RXR).
- Gene Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Downstream Effects: This leads to the upregulation of genes involved in fatty acid beta-oxidation. A consequence of this rapid increase in fatty acid metabolism is the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which can cause cellular damage and apoptosis.[\[19\]](#)[\[21\]](#)



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**Figure 3.** DEHP-induced PPARα signaling pathway.

Other reported mechanisms of DEHP toxicity include disruption of insulin signaling pathways, potentially leading to insulin resistance, and interference with the dopaminergic system.[21][22][23]

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